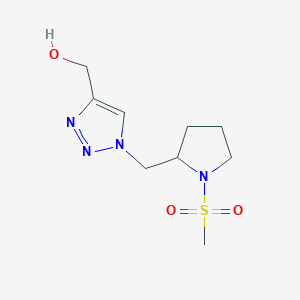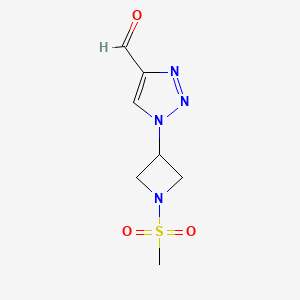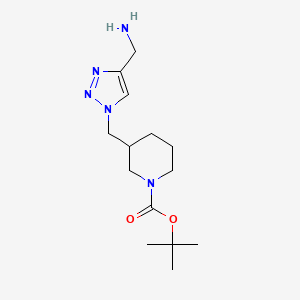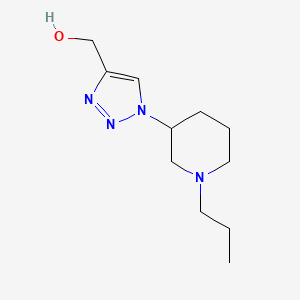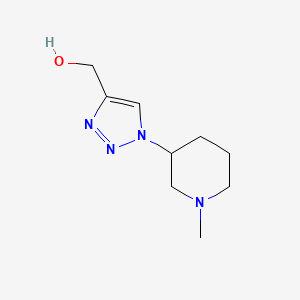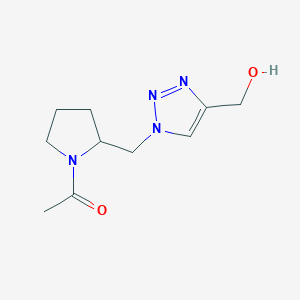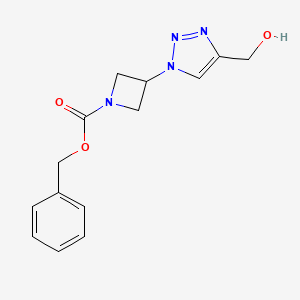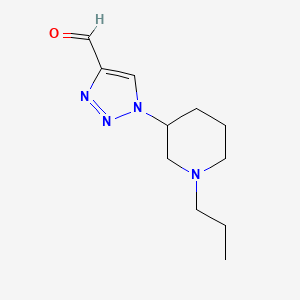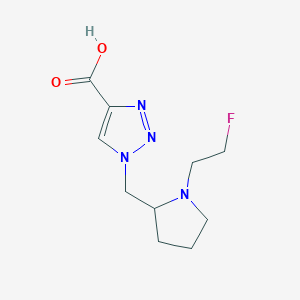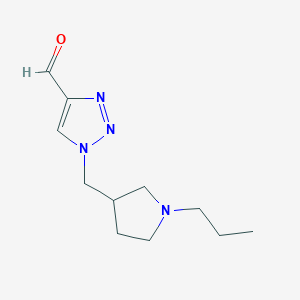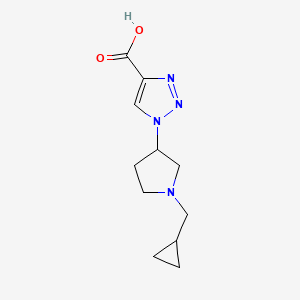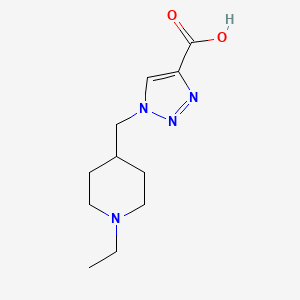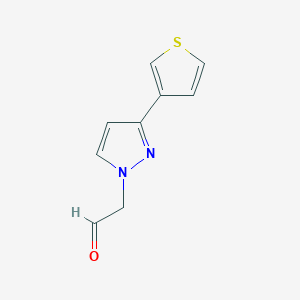
2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one such method that results in aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another method .
Molecular Structure Analysis
The molecular structure of 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde comprises a pyrazole ring fused to a thiophene ring, with an aldehyde group attached to the pyrazole ring.
Chemical Reactions Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one such method that results in aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another method .
Physical And Chemical Properties Analysis
Thiophene derivatives, including 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde, are known for their unique electronic, optical, and redox properties due to their small HOMO-LUMO gap and high polarizability of a sulfur atom . These properties lead to stabilization in various oxidation states and excellent charge transport properties .
Wissenschaftliche Forschungsanwendungen
-
Medicinal Chemistry
- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules incorporating the thiophene nucleus have shown important pharmacological activities .
- The methods of application or experimental procedures involve various synthetic methods to thiophene derivatives such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
- The outcomes of these applications include the development of compounds with anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
-
Industrial Chemistry and Material Science
-
Organic Semiconductors
-
Organic Field-Effect Transistors (OFETs)
-
Organic Light-Emitting Diodes (OLEDs)
-
Photovoltaic Devices
- Modified forms of 2-(Thiophen-3-yl)-1,3-dioxolane have been explored for use in photovoltaic devices.
- The outcomes of these applications include research into triplet sensitizer modification of polythiophene derivatives, aiming to increase the efficiency of bulk heterojunction photovoltaic devices.
-
Synthesis of Regioregular Thiophene-Based Conjugated Polymers
- Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties .
- The methods of application or experimental procedures involve organometallic polycondensation strategies. Nickel- and palladium-based protocols are the main focus of this account .
- The outcomes of these applications include the synthesis of functionalized regioregular polythiophenes exhibiting fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
-
Stimulant Drug
-
Synthesis of Thiophene-Based Drugs
- Thiophene-based drugs like suprofen and articaine have a 2-substituted thiophene framework and are known as nonsteroidal anti-inflammatory drug and voltage-gated sodium channel blocker respectively .
- The methods of application or experimental procedures involve various synthetic methods to thiophene derivatives such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
- The outcomes of these applications include the development of drugs with anti-inflammatory properties and dental anesthetic properties in Europe .
-
Synthesis of 2,5-Bis(4,4,5,5-Tetramethyl-1,3,2-Dioxoborolane)-3-Hexylthiophene
- This monomer was synthesized by slow addition of n-butyllithium to the solution of 2,5-dibromo-3-hexylthiophene 21 in THF and stirring the resulting mixture at −78 °C for 2 hours .
- The methods of application or experimental procedures involve the use of n-butyllithium and 2,5-dibromo-3-hexylthiophene 21 in THF .
Zukünftige Richtungen
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde could involve further exploration of its biological activities and potential applications in medicinal chemistry.
Eigenschaften
IUPAC Name |
2-(3-thiophen-3-ylpyrazol-1-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-5-4-11-3-1-9(10-11)8-2-6-13-7-8/h1-3,5-7H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYVROICDBHJDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C2=CSC=C2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



